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molecular formula C28H25ClFN5O3S2 B1237106 N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine CAS No. 388082-81-3

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine

Cat. No. B1237106
M. Wt: 598.1 g/mol
InChI Key: MNNXRVSQOABRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141576B2

Procedure details

The HCL salt of (4-(3-Fluoro-benzyloxy)-3-chlorophenyl)-(6-(2-((2-methanesulphonyl-ethylamino)-methyl)-thiazol-4-yl)quinazolin-4-yl)-amine was prepared according to Procedures 3(a) to (c) and then converted to the (4-(3-Fluoro-benzyloxy)-3-chlorophenyl)-(6-(2-((2-methanesulphonyl-ethylamino)-methyl)-thiazol-4-yl)quinazolin-4-yl)-amine ditosylate salt according to the procedure of Examples 1 and 2. 1H NMR (300 MHz, d6-DMSO) 11.4 (br s, 1H), 9.51 (br s, 1H), 9.24 (s, 1H), 8.95 (s, 1H), 8.68 (d, J=9 Hz, 1H), 8.42 (s, 1H), 7.96 (d, J=9 Hz, 1H), 7.89 (d, J=2 Hz, 1H), 7.64 (dd, J=2, 9 Hz, 1H), 7.47 (m, 5H), 7.34 (m, 3H), 7.20 (t, J=9 Hz, 1H), 7.10 (d, J=8 Hz, 4H), 5.32 (s, 2H), 4.76 (d, 2H), 3.61 (s, 4H), 3.15 (s, 3H), 2.28 (s, 6H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-(3-Fluoro-benzyloxy)-3-chlorophenyl)-(6-(2-((2-methanesulphonyl-ethylamino)-methyl)-thiazol-4-yl)quinazolin-4-yl)-amine ditosylate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C=C(C=CC=1OCC1C=CC=C(F)C=1)N.S(C1C=CC(C)=CC=1)(O)(=O)=O.S(C1C=CC(C)=CC=1)(O)(=O)=O.[F:40][C:41]1[CH:42]=[C:43]([CH:77]=[CH:78][CH:79]=1)[CH2:44][O:45][C:46]1[CH:51]=[CH:50][C:49]([NH:52][C:53]2[C:62]3[C:57](=[CH:58][CH:59]=[C:60]([C:63]4[N:64]=[C:65]([CH2:68][NH:69][CH2:70][CH2:71][S:72]([CH3:75])(=[O:74])=[O:73])[S:66][CH:67]=4)[CH:61]=3)[N:56]=[CH:55][N:54]=2)=[CH:48][C:47]=1[Cl:76]>>[F:40][C:41]1[CH:42]=[C:43]([CH:77]=[CH:78][CH:79]=1)[CH2:44][O:45][C:46]1[CH:51]=[CH:50][C:49]([NH:52][C:53]2[C:62]3[C:57](=[CH:58][CH:59]=[C:60]([C:63]4[N:64]=[C:65]([CH2:68][NH:69][CH2:70][CH2:71][S:72]([CH3:75])(=[O:74])=[O:73])[S:66][CH:67]=4)[CH:61]=3)[N:56]=[CH:55][N:54]=2)=[CH:48][C:47]=1[Cl:76] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(N)C=CC1OCC1=CC(=CC=C1)F
Step Two
Name
(4-(3-Fluoro-benzyloxy)-3-chlorophenyl)-(6-(2-((2-methanesulphonyl-ethylamino)-methyl)-thiazol-4-yl)quinazolin-4-yl)-amine ditosylate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C1=CC=C(C)C=C1.S(=O)(=O)(O)C1=CC=C(C)C=C1.FC=1C=C(COC2=C(C=C(C=C2)NC2=NC=NC3=CC=C(C=C23)C=2N=C(SC2)CNCCS(=O)(=O)C)Cl)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(COC2=C(C=C(C=C2)NC2=NC=NC3=CC=C(C=C23)C=2N=C(SC2)CNCCS(=O)(=O)C)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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